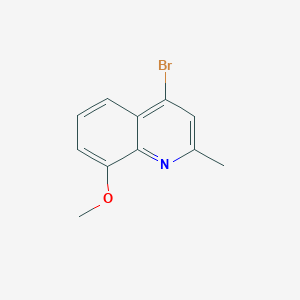

4-Bromo-8-methoxy-2-methylquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

4-bromo-8-methoxy-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-7-6-9(12)8-4-3-5-10(14-2)11(8)13-7/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFHDYUWDRVMASE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590594 | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927800-62-2 | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-8-methoxy-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-62-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Bromo 8 Methoxy 2 Methylquinoline and Its Precursors

Classical Quinoline (B57606) Synthesis Approaches Applicable to 4-Bromo-8-methoxy-2-methylquinoline Scaffold Development

The quinoline scaffold is a cornerstone in heterocyclic chemistry, and several named reactions have been developed for its synthesis. researchgate.net These methods are adaptable for producing the substituted quinoline core required for this compound.

The Skraup synthesis is a fundamental method for producing quinolines by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) or arsenic acid. wikipedia.orgnumberanalytics.com The reaction proceeds through the dehydration of glycerol to acrolein, followed by conjugate addition of the aniline, cyclization, and finally, oxidation to form the aromatic quinoline ring. numberanalytics.comuop.edu.pk

To apply this to the 8-methoxy-2-methylquinoline (B1296761) scaffold, the starting aniline would be 2-methoxyaniline. However, the classical Skraup reaction using glycerol yields an unsubstituted pyridine (B92270) ring. To introduce the 2-methyl group, a variant using crotonaldehyde (B89634) (in place of acrolein generated from glycerol) would be necessary. This modification aligns the Skraup synthesis more closely with the Doebner-von Miller reaction. The reaction is known to be highly exothermic and can be violent, often requiring moderators like ferrous sulfate (B86663) to control the rate. wikipedia.orgorgsyn.org

The Doebner-von Miller reaction is a highly effective method for synthesizing 2-methylquinolines. It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst, such as a Lewis acid or a Brønsted acid. wikipedia.orgsynarchive.com This reaction is considered a variation of the Skraup synthesis. nih.gov

For the synthesis of the 8-methoxy-2-methylquinoline precursor, 2-methoxyaniline would be reacted with crotonaldehyde. The mechanism involves an initial Michael-type conjugate addition of the aniline to the crotonaldehyde. researchgate.netyoutube.com This is followed by an acid-catalyzed intramolecular cyclization, dehydration, and subsequent oxidation to yield the final aromatic quinoline product. researchgate.net The α,β-unsaturated carbonyl can also be generated in situ from the aldol (B89426) condensation of aldehydes, a variant known as the Beyer method. wikipedia.org

| Reactants | Catalyst | Key Steps | Product Scaffold |

| Aniline, α,β-Unsaturated Carbonyl | Lewis or Brønsted Acid | Michael Addition, Cyclization, Dehydration, Oxidation | Substituted Quinoline |

| 2-Methoxyaniline, Crotonaldehyde | HCl, ZnCl2 | Michael Addition, Cyclization, Dehydration, Oxidation | 8-Methoxy-2-methylquinoline |

Table 1. Illustrative overview of the Doebner-von Miller reaction applied to the synthesis of the 8-methoxy-2-methylquinoline scaffold.

The Friedländer synthesis is another cornerstone method that constructs the quinoline ring through the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. wikipedia.orgorganicreactions.org The reaction can be catalyzed by either acids or bases. jk-sci.comnih.gov

To generate the 8-methoxy-2-methylquinoline scaffold via this route, one could condense 2-amino-3-methoxybenzaldehyde (B112917) with acetone (B3395972). In this reaction, acetone provides the α-methylene group and the eventual 2-methyl group of the quinoline ring. The reaction proceeds via an initial aldol-type condensation or Schiff base formation, followed by cyclization and dehydration to form the quinoline system. wikipedia.org The operational simplicity and the availability of starting materials make the Friedländer synthesis a valuable tool in heterocyclic chemistry. jk-sci.com

| o-Aminoaryl Carbonyl | Methylene Component | Catalyst | Product Scaffold |

| 2-Amino-3-methoxybenzaldehyde | Acetone | Acid or Base (e.g., NaOH) | 8-Methoxy-2-methylquinoline |

| 2-Amino-3-methoxyacetophenone | Acetaldehyde | Acid or Base | 8-Methoxy-2,4-dimethylquinoline |

Table 2. Application of the Friedländer synthesis for the development of substituted quinoline scaffolds.

Specific Synthetic Routes to this compound

Once the 8-methoxy-2-methylquinoline core is synthesized, or if a different synthetic strategy is employed, specific reactions are required to introduce the bromine atom at the C-4 position and ensure the presence of the methoxy (B1213986) group.

The direct bromination of a pre-formed 8-methoxy-2-methylquinoline ring presents a significant challenge regarding regioselectivity. Electrophilic substitution on the quinoline ring typically occurs on the benzene (B151609) ring, often at the C-5 and C-8 positions, unless these are already blocked. uop.edu.pk

Studies on the bromination of various methoxy-substituted quinolines illustrate this complexity:

Direct bromination of 8-methoxyquinoline (B1362559) with bromine in dichloromethane (B109758) has been reported to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product. acgpubs.org

Bromination of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline (B2519176) with molecular bromine resulted in the formation of 3,6-dibromo-8-methoxyquinoline (B13331666) and 3,5,6-tribromo-8-methoxyquinoline. gelisim.edu.tr

The bromination of 5,7-disubstituted 8-methoxyquinolines has been shown to occur selectively at the C-3 position. tandfonline.com

Achieving substitution at the C-4 position, which is on the pyridine ring, is less common via direct electrophilic attack. This position is electron-deficient and generally requires alternative strategies. One potential, though not explicitly documented for this specific molecule, could involve the synthesis of 4-amino-8-methoxy-2-methylquinoline (B1369034) followed by a Sandmeyer-type reaction to introduce the bromo group. Another approach involves the synthesis of a quinolin-4-one intermediate, which can then be converted to the 4-bromo derivative. A patented process describes the bromination of 2,4-dichloro-7-methoxy quinoline using N-bromosuccinimide (NBS) to produce 8-bromo-2,4-dichloro-7-methoxy-quinoline, demonstrating a strategy of activating the ring for halogenation. google.com

| Substrate | Brominating Agent | Conditions | Product(s) | Reference |

| 8-Methoxyquinoline | Br₂ in CH₂Cl₂ | Room Temp, 2 days | 5-Bromo-8-methoxyquinoline | acgpubs.org |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Br₂ in CHCl₃ | Room Temp, 5 days | 3,5,6-Tribromo-8-methoxyquinoline | nih.gov |

| 2,4-Dichloro-7-methoxyquinoline | N-Bromosuccinimide (NBS) | CH₂Cl₂, TFA, 0°C to RT | 8-Bromo-2,4-dichloro-7-methoxyquinoline | google.com |

Table 3. Examples of bromination reactions on methoxy-substituted quinoline systems.

The most straightforward method for incorporating the 8-methoxy group is to begin the synthesis with a precursor that already contains this functionality, such as 2-methoxyaniline for the Skraup or Doebner-von Miller reactions. frontiersin.org The methoxy group is valued in medicinal chemistry as it can improve biological activity and physicochemical properties. tandfonline.com

In cases where the quinoline scaffold is synthesized without the methoxy group, it can be introduced via nucleophilic aromatic substitution. This typically requires an activating group, such as a nitro group, or the displacement of a good leaving group, like a halogen, from an activated position. For instance, a chloro or bromo substituent at the C-8 position could potentially be displaced by a methoxide (B1231860) anion, although this reaction can require harsh conditions or transition-metal catalysis. A copper-induced substitution has been noted as a method to introduce a methoxide onto a quinoline ring. nih.gov Another synthetic scheme details the substitution of a chloro group with a methoxy group as part of a multi-step synthesis of quinoline-triazole hybrids. frontiersin.org

Methylation at the 2-Position of the Quinoline Ring

The introduction of a methyl group at the 2-position of the quinoline ring is a crucial step in the synthesis of this compound. This is often achieved through cyclization reactions where one of the precursors already contains the necessary methyl group. Classical methods like the Doebner-von Miller and Combes syntheses are particularly relevant here.

In the context of the Doebner-von Miller reaction , an aniline is reacted with an α,β-unsaturated carbonyl compound. wikipedia.org To obtain a 2-methylquinoline (B7769805), crotonaldehyde is a common reactant. The reaction is typically catalyzed by a Brønsted or Lewis acid. wikipedia.org For the synthesis of an 8-methoxy-2-methylquinoline, the corresponding 2-methoxyaniline would be the starting aniline derivative.

The Combes quinoline synthesis provides another route, involving the condensation of an aniline with a β-diketone under acidic conditions. wikipedia.org To achieve the 2-methyl substitution, acetylacetone (B45752) would be the appropriate β-diketone. The reaction proceeds through an intermediate Schiff base, followed by an acid-catalyzed ring closure. wikipedia.org

A new method for the synthesis of 2-(substituted methyl)quinolin-8-ol has also been described, where 2-Methyl-8-methoxyquinoline is used as a key building block. This is achieved through lithiation with LDA and subsequent addition of alkyl halides, followed by reaction in 48% HBr to afford 2-alkylquinolin-8-ols. semanticscholar.org

Modern Synthetic Advancements for Quinoline Scaffolds Relevant to this compound

Recent advancements in synthetic chemistry offer more efficient and environmentally benign alternatives to traditional methods for quinoline synthesis. These modern techniques are highly relevant to the construction of complex quinoline scaffolds like this compound.

Transition Metal-Catalyzed Coupling Reactions for Functionalization

Transition metal-catalyzed reactions, particularly those involving C-H activation, have become powerful tools for the functionalization of quinoline rings. The presence of the nitrogen atom in the quinoline ring can direct the metal catalyst to specific positions, enabling regioselective functionalization. For instance, the chelating effect of the nitrogen atom in 8-methylquinoline (B175542) facilitates the formation of cyclometallated complexes with various transition metals, leading to selective synthesis of functionalized quinolines. sci-hub.se

While direct C4-bromination of an 8-methoxy-2-methylquinoline scaffold via C-H activation is not widely reported, transition metal-catalyzed cross-coupling reactions are instrumental in building the quinoline core or introducing substituents. For example, a patent describes the synthesis of 8-bromo-4-chloro-7-methoxy-2-(substituted)-quinolines, where a Suzuki coupling is used to introduce various groups at the 2-position, starting from 8-bromo-2,4-dichloro-7-methoxy-quinoline. researchgate.net

Metal-Free and Green Chemistry Approaches in Quinoline Synthesis

In recent years, there has been a significant shift towards metal-free and green synthetic approaches for quinoline synthesis to minimize environmental impact. These methods often utilize readily available catalysts and environmentally friendly solvents. A facile metal-free method involves the functionalization of C(sp3)–H bonds and a tandem cyclization strategy to synthesize quinoline derivatives from 2-methylquinolines and 2-styrylanilines. acgpubs.org This approach avoids the use of transition metals and offers a mild way to activate C(sp3)–H bonds and form new C–C and C–N bonds. acgpubs.org

The use of iodine as a catalyst in the presence of an oxidant like TBHP (tert-butyl hydroperoxide) in DMSO has been shown to be effective for the cyclization of 2-methylquinolines with 2-styrylanilines. acgpubs.org

| Catalyst System | Reactants | Product Type | Reference |

| I2 / TBHP | 2-Methylquinolines, 2-Styrylanilines | Functionalized Quinolines | acgpubs.org |

| Iodine | Aniline, α,β-Unsaturated Carbonyls | Quinolines | wikipedia.org |

Microwave-Assisted Synthesis of Quinoline Derivatives

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating reaction times and improving yields in the synthesis of heterocyclic compounds, including quinolines. The Combes synthesis, for example, has been efficiently carried out using microwave irradiation in a solvent-free environment, catalyzed by an acidic resin (NKC-9). wikipedia.org This method has been used to synthesize various 2-methyl-4-quinolinones in high yields and with significantly reduced reaction times. wikipedia.org

Microwave irradiation has also been successfully applied to the Friedländer synthesis of quinolines. A rapid and efficient method involves the reaction of 2-aminophenylketones with cyclic or acyclic ketones using neat acetic acid as both the solvent and catalyst under microwave irradiation at 160 °C, affording the quinoline scaffold in excellent yields within minutes. researchgate.net

| Reaction | Catalyst/Solvent | Conditions | Product | Reference |

| Combes Synthesis | NKC-9 Resin | Solvent-free, Microwave | 2-Methyl-4-quinolinones | wikipedia.org |

| Friedländer Synthesis | Acetic Acid | Microwave, 160 °C | Substituted Quinolines | researchgate.net |

Flow Chemistry Applications in Quinoline Production

Flow chemistry offers several advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for scalability. The Doebner–Miller reaction has been successfully adapted to a continuous flow process using sulfuric acid as a homogeneous catalyst. mdpi.com This approach has been demonstrated for the synthesis of various quinaldines (2-methylquinolines) from the corresponding anilines. mdpi.com The use of continuous stirred-tank reactors (CSTRs) in series can facilitate continuous workup and isolation of the product, making it a scalable method. mdpi.com

Precursor Synthesis and Intermediate Compound Derivatization in the Context of this compound

The synthesis of this compound relies on the availability of appropriately substituted precursors. A plausible synthetic route involves the initial construction of the 8-methoxy-2-methylquinoline core, followed by the introduction of the bromo substituent at the 4-position, or the use of a pre-brominated aniline.

Direct bromination of 8-methoxyquinoline has been shown to yield the 5-bromo derivative as the sole product, indicating that this method is not suitable for introducing a bromine at the 4-position of an already formed 8-methoxy-2-methylquinoline.

A more likely strategy involves the synthesis of 8-methoxy-2-methylquinolin-4-ol as a key intermediate. This can be achieved through a Conrad-Limpach-type reaction of 2-methoxyaniline with ethyl acetoacetate. The resulting 4-hydroxyquinoline (B1666331) can then be converted to the 4-chloro derivative using a chlorinating agent like phosphorus oxychloride. Subsequent nucleophilic substitution of the 4-chloro group with a bromide source could potentially yield the target compound. The reactivity of the 4-chloro group in quinolines towards nucleophilic substitution is well-established.

Alternatively, a Doebner-von Miller reaction using a 3-bromo-2-methoxyaniline (B168565) with crotonaldehyde could directly lead to the formation of the this compound skeleton. The synthesis of 3-bromo-2-methoxyaniline can be achieved from 2-methoxyaniline through bromination.

Another approach is the Sandmeyer reaction . If a 4-amino-8-methoxy-2-methylquinoline could be synthesized, diazotization followed by treatment with a copper(I) bromide would introduce the bromine at the desired C4 position.

The table below summarizes potential precursors and their corresponding synthetic routes towards this compound.

| Precursor/Intermediate | Synthetic Route | Relevance to Target Compound |

| 8-methoxy-2-methylquinolin-4-ol | Conrad-Limpach reaction of 2-methoxyaniline and ethyl acetoacetate. | Can be converted to the 4-bromo derivative. |

| 4-Chloro-8-methoxy-2-methylquinoline | Chlorination of 8-methoxy-2-methylquinolin-4-ol. | Potential intermediate for nucleophilic substitution to the 4-bromo derivative. |

| 3-Bromo-2-methoxyaniline | Bromination of 2-methoxyaniline. | Key starting material for a Doebner-von Miller or Combes synthesis to directly form the target quinoline. |

| 4-Amino-8-methoxy-2-methylquinoline | Various quinoline syntheses using a suitably protected aminophenyl precursor. | Can be converted to the 4-bromo derivative via a Sandmeyer reaction. |

Synthesis of Halogenated Quinoline Intermediates

The introduction of a bromine atom onto the quinoline ring is a critical step in forming the target compound. This is often accomplished by the bromination of a suitable quinoline precursor.

Direct bromination of substituted quinolines using molecular bromine is a common method. For instance, the bromination of 8-substituted quinolines has been investigated to determine optimal conditions for achieving high yields. researchgate.net The reaction of 8-methoxyquinoline with bromine in a solvent like chloroform (B151607) or dichloromethane can lead to the formation of bromo-substituted methoxyquinolines. researchgate.netacgpubs.org Specifically, the reaction of 8-methoxyquinoline with bromine in dichloromethane at room temperature for two days has been shown to produce 5-bromo-8-methoxyquinoline as the sole product. acgpubs.org

Another strategy involves the halogenation of quinolin-4-ol intermediates. The synthesis of 7-Bromo-2-methylquinolin-4-ol, for example, can be achieved through the bromination of 2-methylquinolin-4-ol precursors.

The table below outlines a representative method for the bromination of a methoxyquinoline derivative.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 8-Methoxyquinoline | Bromine (1.1 eq), Dichloromethane (CH2Cl2), Room Temperature, 2 days | 5-Bromo-8-methoxyquinoline | 92% | researchgate.net |

| 6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline | Bromine (5.3 eq), Chloroform (CHCl3), Room Temperature, 5 days | 3,5,6,7-Tetrabromo-8-methoxyquinoline | Not specified | nih.gov |

| 3,6,8-Trimethoxyquinoline | Bromine (2.02 eq), Dichloromethane (CH2Cl2), Room Temperature, 2 days | 5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline | Not specified | nih.gov |

Furthermore, halogenated 4-aminoquinolines can be synthesized and used as intermediates. nih.gov These can be prepared by the diazotization of the corresponding aminoquinoline in fluoboric acid, followed by a coupling reaction. nih.gov Another approach involves the synthesis of 2,4-dichloro-7-methoxy-quinoline, which can be subsequently brominated at the 8-position using N-bromosuccinimide (NBS) in the presence of trifluoroacetic acid (TFA). google.com

Preparation of Methoxyquinoline Building Blocks

The synthesis of the target compound relies on the availability of appropriately substituted methoxyquinoline precursors. A fundamental building block is 2-methyl-8-methoxyquinolin-4-ol. The general synthesis of 2-methyl-4-hydroxyquinolines often follows the Conrad-Limpach reaction, which involves the condensation of an aniline with ethyl acetoacetate, followed by thermal cyclization. orgsyn.org

The preparation of 2-methylquinolin-4-ol can be achieved by heating ethyl β-anilinocrotonate in a high-boiling solvent like Dowtherm. orgsyn.org For the synthesis of 8-methoxy-substituted analogs, the corresponding anisidine (methoxyaniline) would be the required starting material.

A method for preparing 2-methyl-8-hydroxyquinoline involves the reaction of o-aminophenol with crotonaldehyde in the presence of an oxidizing agent like o-nitrophenol. google.com The resulting 2-methyl-8-hydroxyquinoline can then be methylated to yield 8-methoxy-2-methylquinoline.

The Doebner reaction provides another route to quinoline-4-carboxylic acids, which can be precursors. Stirring an aromatic amine with pyruvic acid in ethanol (B145695) can lead to the formation of 2-methylquinoline-4-carboxylic acid derivatives. sci-hub.se

The table below summarizes a synthetic route to a key methoxyquinoline precursor.

| Starting Materials | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-Anisidine, Malonic acid | Phosphorus oxychloride (POCl3), Reflux (100-105 °C), 10-15h | 2,4-Dichloro-7-methoxy-quinoline | Not specified (isolated in two crops) | google.com |

| o-Aminophenol, Crotonaldehyde | Oxidant (e.g., o-nitrophenol) | 2-Methyl-8-hydroxyquinoline | Improved yield over methods without oxidant | google.com |

| Ethyl β-anilinocrotonate | Dowtherm, Reflux, 10-15 minutes | 2-Methyl-4-hydroxyquinoline | Not specified | orgsyn.org |

Spectroscopic Characterization and Structural Elucidation of 4 Bromo 8 Methoxy 2 Methylquinoline and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. uncw.edu By analyzing the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the connectivity and spatial arrangement of atoms within a molecule. uncw.edutsijournals.com

¹H NMR Spectral Analysis of Quinoline (B57606) Ring Protons and Substituents

The ¹H NMR spectrum of a substituted quinoline, such as 4-Bromo-8-methoxy-2-methylquinoline, reveals characteristic signals for the protons on the quinoline ring and its substituents. The chemical shifts (δ) of these protons are influenced by the electron-donating or electron-withdrawing nature of the substituents and their positions on the ring system. tsijournals.com For instance, the presence of a methoxy (B1213986) group typically causes an upfield shift (to a lower ppm value) for nearby protons due to its electron-donating effect, while a bromine atom has a deshielding effect.

In a typical ¹H NMR spectrum of a quinoline derivative, the aromatic protons appear in the downfield region, generally between 7.0 and 9.0 ppm. researchgate.net The methyl group protons at the 2-position would appear as a singlet in the upfield region, typically around 2.5 ppm. rsc.org The methoxy group protons at the 8-position would also present as a singlet, usually between 3.9 and 4.0 ppm. rsc.org The specific chemical shifts and coupling constants (J values) between adjacent protons provide definitive evidence for the substitution pattern. For example, the absence of a signal for a proton at the 4-position and the characteristic splitting patterns of the remaining aromatic protons would confirm the bromo-substitution at this position.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-3 | ~7.5 | s |

| H-5 | ~7.6 | d |

| H-6 | ~7.2 | t |

| H-7 | ~7.0 | d |

| 2-CH₃ | ~2.5 | s |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

¹³C NMR Spectral Analysis of Quinoline Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms are also sensitive to the electronic effects of the substituents. publish.csiro.auresearchgate.net

The carbon atom attached to the bromine (C-4) would exhibit a signal at a chemical shift influenced by the halogen's electronegativity. The carbon bearing the methoxy group (C-8) and the methyl group (C-2) will also have characteristic chemical shifts. The remaining carbon atoms of the quinoline ring will resonate at positions typical for aromatic and heteroaromatic carbons, generally in the range of 110-150 ppm. publish.csiro.aucdnsciencepub.comacs.org The quaternary carbons (C-4, C-8, C-2, C-4a, and C-8a) can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).

Interactive Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | ~158 |

| C-3 | ~122 |

| C-4 | ~125 |

| C-4a | ~145 |

| C-5 | ~128 |

| C-6 | ~115 |

| C-7 | ~129 |

| C-8 | ~155 |

| C-8a | ~140 |

| 2-CH₃ | ~25 |

Note: These are predicted values and can differ based on experimental factors.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. eurekaselect.com It also provides information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed, and due to the presence of bromine, there would be a characteristic isotopic pattern with two peaks of nearly equal intensity (M⁺ and M+2⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes. docbrown.info The fragmentation of the molecular ion can provide further structural confirmation. Common fragmentation pathways for quinolines involve the loss of substituents or cleavage of the heterocyclic ring.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the molecule. rsc.org For this compound (C₁₁H₁₀BrNO), HRMS would confirm the exact mass, distinguishing it from other compounds with the same nominal mass. sigmaaldrich.com This is a critical step in the unequivocal identification of a new or synthesized compound.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular structure in the solid state. eurjchem.com

For a related compound, 4-Bromo-8-methoxyquinoline, X-ray crystallography has shown that the non-hydrogen atoms of the molecule are essentially co-planar. nih.govresearchgate.net A similar planarity would be expected for the quinoline core of this compound.

Crystal Packing and Intermolecular Interactions (e.g., C-H···π interactions)

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. researchgate.net This packing is governed by various intermolecular interactions, which can include hydrogen bonds, dipole-dipole interactions, and weaker forces like C-H···π interactions. rsc.orgnih.govnih.gov

In the crystal structure of 4-Bromo-8-methoxyquinoline, molecules are linked by weak intermolecular C-H···π(arene) interactions, forming one-dimensional chains. nih.gov It is plausible that this compound would exhibit similar or more complex intermolecular interactions, potentially including π-π stacking, which is common in aromatic systems and plays a crucial role in the stability of the crystal structure. acs.org The study of these interactions is vital for understanding the physical properties of the solid material. researchgate.netmdpi.comrsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the various functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands that correspond to the vibrations of its quinoline core and its substituents (bromo, methoxy, and methyl groups). While specific experimental data for this exact compound is not detailed in the provided context, the analysis of its analogs, such as various quinoline derivatives, allows for a reliable prediction of its spectral features. nih.govmdpi.com

The quinoline ring itself gives rise to several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. The stretching vibrations of the C=C and C=N bonds within the heterocyclic aromatic system produce a series of complex bands in the 1620-1430 cm⁻¹ range. For instance, studies on styrylquinoline copolymers show a characteristic band for C–N stretching at 1595 cm⁻¹. sigmaaldrich.com In-plane and out-of-plane bending vibrations of the ring C-H bonds also generate strong absorptions in the fingerprint region (below 1000 cm⁻¹).

The substituents on the quinoline ring introduce their own distinct vibrational signatures:

Methyl Group (-CH₃): The methyl group at the C2 position will display symmetric and asymmetric C-H stretching vibrations around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. Asymmetric and symmetric bending vibrations are expected near 1450 cm⁻¹ and 1375 cm⁻¹.

Methoxy Group (-OCH₃): The methoxy group at the C8 position is characterized by the C-H stretching of its methyl component, similar to the C2-methyl group. More importantly, it will show a strong C-O-C asymmetric stretching band in the 1275-1200 cm⁻¹ region and a symmetric stretching band around 1075-1020 cm⁻¹. For 5,8-quinolinedione (B78156) derivatives, the ether linkage vibration is noted in the 1307–1278 cm⁻¹ range. nih.gov

Bromo Group (-Br): The C-Br stretching vibration is typically found in the low-frequency region of the spectrum, usually between 600 and 500 cm⁻¹. Its identification can sometimes be challenging due to its presence in the complex fingerprint region.

The table below summarizes the expected characteristic IR absorption bands for this compound based on the analysis of its functional groups and data from analogous compounds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050 | Aromatic C-H Stretch | Quinoline Ring |

| ~2960, ~2870 | Aliphatic C-H Stretch | -CH₃ and -OCH₃ |

| ~1610, ~1570, ~1500 | C=C and C=N Stretch | Quinoline Ring |

| ~1450 | C-H Bend (Asymmetric) | -CH₃ and -OCH₃ |

| ~1375 | C-H Bend (Symmetric) | -CH₃ |

| ~1250 | C-O-C Stretch (Asymmetric) | Aryl Ether |

| ~1040 | C-O-C Stretch (Symmetric) | Aryl Ether |

| 600-500 | C-Br Stretch | Bromo Group |

This table is interactive. Users can sort the data by clicking on the column headers.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorption bands corresponding to π → π* and n → π* transitions. The absorption spectrum of quinoline derivatives is sensitive to the nature and position of substituents on the ring system, which can cause shifts in the absorption maxima (λmax) and changes in intensity. nih.govnih.gov

The UV-Vis spectrum of the parent quinoline molecule typically shows multiple bands arising from π → π* transitions. For substituted quinolines, the electronic interactions between the substituents and the aromatic system can significantly alter the spectrum.

In the case of this compound, the substituents are expected to modulate the electronic transitions as follows:

Methoxy Group (-OCH₃): As an electron-donating group with lone pairs of electrons on the oxygen atom, the methoxy group acts as a strong auxochrome. It is expected to cause a bathochromic shift (red shift) of the π → π* transition bands to longer wavelengths and an increase in their intensity (hyperchromic effect).

Bromo Group (-Br): Halogens can exhibit a dual effect. While they are deactivating due to their inductive electron-withdrawing nature, they possess lone pairs that can participate in resonance, acting as weak auxochromes. The bromo substituent is likely to contribute to a red shift of the absorption bands.

Methyl Group (-CH₃): This alkyl group is a weak electron-donating group (hyperconjugation) and generally causes a small bathochromic shift.

Based on studies of analogous compounds, such as 2,4-disubstituted quinolines which show strong absorption peaks between 249–267 nm, and other derivatives that exhibit bands for π-π* and n-π* transitions around 249 nm and 316 nm respectively, we can predict the UV-Vis spectrum for this compound. chempap.orguni.lu The combined effect of the electron-donating methoxy and methyl groups, along with the bromo substituent, would likely result in distinct absorption maxima corresponding to these transitions, shifted to longer wavelengths compared to unsubstituted quinoline.

The table below outlines the predicted electronic transitions and their corresponding approximate absorption maxima for this compound in a non-polar solvent.

| Absorption Maxima (λₘₐₓ) | Transition Type | Description |

| ~250-270 nm | π → π | High-energy transition within the aromatic system. |

| ~320-340 nm | π → π | Lower-energy transition, often showing fine structure. |

| >350 nm | n → π* | Low-intensity transition involving the nitrogen lone pair. |

This table is interactive. Users can sort the data by clicking on the column headers.

Advanced Computational Chemistry and Theoretical Studies on 4 Bromo 8 Methoxy 2 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the ground-state energy, molecular geometry, and other crucial parameters. For quinoline (B57606) derivatives, DFT has been successfully applied to understand their structural and vibrational parameters. researchgate.net The introduction of substituents like bromo, methoxy (B1213986), and methyl groups significantly alters the charge distribution within the quinoline ring system, which in turn influences its reactivity and spectroscopic signatures. researchgate.net

Theoretical calculations for related substituted anilines and quinolines are often performed using specific basis sets, such as B3LYP/6-31G(d,p), to derive various quantum chemical descriptors. trdizin.gov.trtci-thaijo.org These descriptors, including ionization potential, electron affinity, and chemical hardness, provide a detailed picture of the molecule's electronic behavior. tci-thaijo.org

Frontier Molecular Orbital (FMO) theory is a critical component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. researchgate.netyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability.

A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 4-Bromo-8-methoxy-2-methylquinoline, the electron-donating methoxy group and the electron-withdrawing bromine atom would influence the energy levels of these orbitals. The analysis helps in understanding the charge transfer that occurs within the molecule, which is fundamental to its reactivity. researchgate.net

Table 1: Hypothetical Frontier Orbital Properties for this compound This table presents illustrative values based on typical DFT calculations for similar heterocyclic compounds.

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.2 eV | Represents the electron-donating capacity. |

| LUMO Energy | -1.5 eV | Represents the electron-accepting capacity. |

| Energy Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and stability. |

| Ionization Potential (I) | 6.2 eV | Energy required to remove an electron. |

| Electron Affinity (A) | 1.5 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 3.85 eV | Tendency to attract electrons. |

| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. tci-thaijo.orgresearchgate.net

In an MEP map of this compound, distinct regions of charge would be visible:

Negative Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. They would likely be concentrated around the nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group due to the presence of lone pairs.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. Such regions might be found near the hydrogen atoms.

Neutral Regions (Green): These indicate areas with a balanced charge.

The MEP map serves as a guide for understanding intermolecular interactions, such as hydrogen bonding, which are crucial for biological activity. tci-thaijo.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor), which is typically a protein or enzyme. japsonline.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific biological target. Quinoline derivatives are frequently subjected to docking studies to explore their potential as inhibitors for various enzymes, including those implicated in cancer, diabetes, and microbial infections. rsc.orgacs.orgresearchgate.net

Docking simulations for this compound would involve placing the molecule into the active site of a selected protein target. The simulation calculates the binding affinity (often expressed as a docking score or binding energy in kcal/mol), which estimates the strength of the interaction. nih.gov A lower binding energy generally indicates a more stable and favorable interaction.

The simulation also reveals the specific binding mode, detailing the intermolecular interactions such as:

Hydrogen Bonds: Formed between hydrogen bond donors and acceptors.

Hydrophobic Interactions: Occurring with nonpolar residues in the active site.

Pi-Pi Stacking: Interactions between aromatic rings.

For instance, docking studies on similar quinoline derivatives have identified key interactions with amino acid residues in the active sites of proteins like DNA gyrase and various kinases. rsc.orgnih.gov

Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target

| Parameter | Result | Details |

| Binding Affinity | -8.5 kcal/mol | Indicates strong and favorable binding. |

| Hydrogen Bonds | 2 | Quinoline Nitrogen with LYS-7; Methoxy Oxygen with SER-25. |

| Hydrophobic Interactions | 4 | Methyl group with VAL-14; Quinoline ring with PHE-15, ILE-18. |

| Interacting Residues | LYS-7, VAL-14, PHE-15, ILE-18, SER-25, TRP-12 | Key amino acids in the binding pocket. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a modeling approach that aims to correlate the chemical structure of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, untested compounds. trdizin.gov.tr Numerous QSAR studies have been performed on quinoline derivatives to understand their effectiveness as antimalarial, anticancer, and antitubercular agents. nih.govnih.gov

These models use molecular descriptors, which are numerical representations of a molecule's properties (e.g., electronic, steric, hydrophobic). A typical 3D-QSAR study might use techniques like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These analyses generate contour maps that show which structural features are favorable or unfavorable for activity, guiding the design of more potent derivatives. For example, a QSAR model might reveal that adding a bulky group at one position increases activity, while an electron-withdrawing group at another position decreases it. nih.govmdpi.com

Conformational Analysis and Molecular Dynamics Simulations

While docking provides a static snapshot of a ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability and flexibility of the complex.

For this compound, an MD simulation would typically follow a docking study. The simulation would place the docked complex in a simulated physiological environment (water, ions) and calculate the atomic trajectories over a period of nanoseconds. This analysis can confirm whether the binding pose predicted by docking is stable or if the ligand shifts to a different conformation. It also helps to understand how the protein structure might change upon ligand binding. Such studies have been crucial in validating the binding modes of quinolinone-based hybrids designed as potential therapeutics. nih.gov Conformational analysis, a part of this process, explores the different spatial arrangements (conformers) of the molecule to identify the most stable, low-energy shapes it can adopt.

Pharmacological and Biological Research Applications of 4 Bromo 8 Methoxy 2 Methylquinoline Derivatives

Antimicrobial Activity Investigations of Quinoline (B57606) Compounds

Quinoline derivatives are a well-established class of compounds known for their broad-spectrum antimicrobial properties. ontosight.ai Research has focused on modifying the basic quinoline structure to enhance efficacy against various pathogens, including bacteria, fungi, and mycobacteria.

Antibacterial Efficacy Studies

The antibacterial potential of quinoline derivatives has been extensively studied. Modifications to the quinoline core, such as the introduction of a methoxy (B1213986) group at the C-8 position and a methyl group at C-4, have led to the synthesis of novel compounds with significant antibacterial action. researchgate.netresearchgate.net For instance, a series of 8-methoxy-4-methyl-2-amino-(3'-chloro-2'-oxo-4'-substituted aryl-1'-azetidinyl)quinolines and 8-methoxy-4-methyl-2-amino-(2'-substituted aryl-4'-oxo-1',3'-thiazolidin-3'-yl) quinolines were synthesized and evaluated against several bacterial strains. researchgate.netresearchgate.net

Among these, certain compounds demonstrated potent activity, with minimum inhibitory concentration (MIC) values comparable to the standard drug ampicillin (B1664943) against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. researchgate.net Specifically, compounds designated as 10 and 11 (azetidinyl quinolines) and 16 (thiazolidinyl quinoline) were identified as having a noteworthy antibacterial profile. researchgate.net

Further studies on aminated quinolinequinones revealed that derivatives AQQ8 and AQQ9 were particularly active against Staphylococcus aureus, with MIC values of 4.88 and 2.44 μg/mL, respectively. acs.org Another derivative, AQQ9 , also showed activity against Enterococcus faecalis with a MIC of 78.12 μg/mL. acs.org The antibacterial activity of 8-hydroxyquinoline (B1678124) derivatives has also been highlighted, showing efficacy superior to standard antibiotics like Penicillin G against strains such as E. coli, S. aureus, Vibrio parahaemolyticus, and Pseudomonas aeruginosa. nih.gov The presence of electron-donating substituents like chlorine, bromine, methyl, and methoxy on an attached phenyl ring was found to enhance this activity. nih.gov A new 8-hydroxyquinoline derivative, PH176 , showed promising activity against 38 clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA), with MIC50 and MIC90 values of 16 and 32 μg/ml, respectively. nih.gov

Table 1: Antibacterial Activity of Selected Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 8-Methoxy-4-methyl-quinoline derivative 10 | S. aureus | 3.125 | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative 11 | B. subtilis | 6.25 | researchgate.net |

| 8-Methoxy-4-methyl-quinoline derivative 16 | E. coli | 6.25 | researchgate.net |

| Aminated Quinolinequinone AQQ8 | S. aureus | 4.88 | acs.org |

| Aminated Quinolinequinone AQQ9 | S. aureus | 2.44 | acs.org |

| Aminated Quinolinequinone AQQ9 | E. faecalis | 78.12 | acs.org |

| 8-Hydroxyquinoline derivative PH176 | MRSA (MIC90) | 32 | nih.gov |

Antifungal Efficacy Studies

The investigation into quinoline derivatives extends to their potential as antifungal agents. Derivatives of 8-hydroxyquinoline, in particular, have demonstrated significant activity against various fungal pathogens. nih.gov A study evaluating clioquinol (B1669181) and other 8-hydroxyquinoline derivatives found them to be active against all tested isolates of Candida and dermatophytes. nih.gov

The minimum inhibitory concentration (MIC) ranges for these compounds highlight their potential. For clioquinol, the MIC ranged from 0.031 to 2 μg/ml. For 8-hydroxy-5-quinolinesulfonic acid and 8-hydroxy-7-iodo-5-quinolinesulfonic acid, the MIC ranges were 1–512 μg/ml and 2–1024 μg/ml, respectively. nih.gov While clioquinol showed a fungicidal effect against Trichophyton mentagrophytes, the other two derivatives displayed fungicidal action against both Microsporum canis and T. mentagrophytes. nih.gov These findings underscore the potential of the 8-hydroxyquinoline scaffold in designing new antifungal drugs. nih.gov

Antimycobacterial Activity

Derivatives of quinoline have emerged as a promising class of compounds in the search for new treatments for tuberculosis. Research into novel 4-alkoxyquinolines has shown their ability to inhibit the Mycobacterium tuberculosis H37Rv strain, with some derivatives exhibiting excellent antimycobacterial activities. nih.gov MIC values for a series of these compounds ranged from as low as 0.03 μM to 12.32 μM. nih.gov

The introduction of halogen atoms at the 4-position of an attached benzene (B151609) ring was found to influence activity. The presence of chlorine (8c ), bromine (8d ), and iodine (8e ) correlated with improved antimycobacterial effects compared to an unsubstituted analogue (8a ). nih.gov For example, the methylated compound 8h had a MIC of 0.24 μM, while its bromo-substituted counterpart 8d showed enhanced activity. nih.gov Furthermore, studies on 8-hydroxyquinoline derivatives have identified compounds with potent activity against various mycobacterial species, including M. tuberculosis, M. kansasii, and M. avium complex. nih.gov Certain styrylquinolines and quinolineamides based on the 8-hydroxyquinoline moiety were found to be more effective than the standard drugs isoniazid (B1672263) and ciprofloxacin. nih.gov

**Table 2: Antimycobacterial Activity of Selected 4-Alkoxyquinoline Derivatives against *M. tuberculosis***

| Compound | Substituent at Benzene Ring Position 4 | MIC (µM) | Reference |

|---|---|---|---|

| 8a | H | ~0.24 | nih.gov |

| 8b | F | 0.47 | nih.gov |

| 8c | Cl | <0.24 | nih.gov |

| 8d | Br | <0.24 | nih.gov |

| 8e | I | <0.24 | nih.gov |

| 8h | CH₃ | 0.24 | nih.gov |

| 8i | C₂H₅ | 0.06 | nih.gov |

Anticancer and Cytotoxicity Evaluations of Halogenated Methoxyquinolines

The structural motif of halogenated methoxyquinolines is of significant interest in oncology research. The introduction of halogens like bromine and chlorine into the quinoline ring system has been shown to substantially enhance cytotoxic activity against various cancer cell lines. nih.govnih.gov

In Vitro Cytotoxicity Against Various Cancer Cell Lines

Halogenated methoxyquinoline derivatives have demonstrated significant antiproliferative effects across a range of human cancer cell lines. In one study, novel brominated methoxyquinolines, including 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) , were assessed for their activity against C6 (rat glioblastoma), HeLa (human cervical cancer), and HT29 (human colon adenocarcinoma) cells. nih.gov Compound 11 showed the highest activity, with IC50 values ranging from 5.45 to 9.6 μg/mL. nih.gov This enhanced activity was attributed to the additional bromination and the presence of a hydroxyl group at the C-8 position. nih.gov

Other studies have corroborated the importance of halogenation. Halogenated benzofuran (B130515) derivatives, which share structural similarities, also show that the introduction of bromine or chlorine significantly boosts anticancer potential. nih.gov For example, a brominated benzofuran derivative (Compound 8 ) showed potent effects against HepG2, A549, and SW620 cancer cells with IC50 values of 3.8 ± 0.5 μM, 3.5 ± 0.6 μM, and 10.8 ± 0.9 μM, respectively. nih.gov Similarly, halogenated phenoxychalcones have been evaluated, with Compound 2c being the most active against the MCF-7 breast cancer cell line with an IC50 of 1.52 µM. nih.gov The replacement of a bromine atom with an 8-hydroxyquinoline moiety in 1,4-naphthoquinone (B94277) hybrids was also found to increase anticancer activity. mdpi.com

Table 3: In Vitro Cytotoxicity (IC₅₀) of Selected Halogenated Quinolines and Related Compounds

| Compound | Cancer Cell Line | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 11 (Brominated Methoxyquinoline) | C6, HeLa, HT29 | 5.45–9.6 μg/mL | nih.gov |

| Compound 8 (Brominated Benzofuran) | HepG2 (Liver) | 3.8 ± 0.5 μM | nih.gov |

| Compound 8 (Brominated Benzofuran) | A549 (Lung) | 3.5 ± 0.6 μM | nih.gov |

| Compound 2c (Halogenated Phenoxychalcone) | MCF-7 (Breast) | 1.52 µM | nih.gov |

| Cu6MQ (6-Methoxyquinoline complex) | A549 (Lung) | 57.9 µM | researchgate.net |

Mechanisms of Action (e.g., Topoisomerase Inhibition, EZH2 Inhibition)

The anticancer effects of quinoline derivatives are mediated through various cellular mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival.

Topoisomerase Inhibition: Topoisomerases are enzymes essential for DNA replication and repair, making them key targets for anticancer drugs. nih.govnih.gov Research has shown that brominated methoxyquinoline derivatives can act as topoisomerase inhibitors. Specifically, compounds 3,5,6,7-tetrabromo-8-methoxyquinoline (7) and 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline (11) were found to inhibit human topoisomerase I. nih.gov The conjugation of quinolines with other chemical moieties, such as chalcones, has also produced hybrids that exhibit anticancer activity through the inhibition of topoisomerases. researchgate.net This mechanism often involves the intercalation of the planar aromatic system of the compound into the DNA double helix, which inhibits DNA transcription and replication, ultimately leading to apoptosis. nih.gov

EZH2 Inhibition: The Enhancer of Zeste Homologue 2 (EZH2) is a histone-lysine methyltransferase that is frequently overexpressed in many cancers, including lymphoma, breast, and prostate cancer. nih.gov Its role in gene silencing makes it an attractive therapeutic target. A series of 5-methoxyquinoline (B23529) derivatives have been identified as a new class of EZH2 inhibitors. nih.gov Through structural optimization, compound 5k (5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine) was discovered, displaying an IC50 value of 1.2 μM against EZH2. This compound was shown to decrease the global levels of H3K27me3, a key histone methylation mark deposited by EZH2, confirming its inhibitory activity on the enzyme's methyltransferase function in cells. nih.gov

Antiviral Research and 2-Methylquinoline (B7769805) Scaffolds

The 2-methylquinoline scaffold is a foundational structure in the development of various antiviral agents. ontosight.ai Derivatives of this scaffold have demonstrated a broad spectrum of activity against numerous viruses, including Zika virus, enterovirus, herpes virus, Ebola virus, and various coronaviruses. biointerfaceresearch.comsigmaaldrich.com The versatility of the quinoline nucleus allows for chemical modifications that can enhance potency and target specific viral processes, making it a privileged structure in medicinal chemistry for antiviral drug discovery. biointerfaceresearch.comnih.gov

HIV-1 Latency Reversal Agents

A significant challenge in eradicating HIV-1 is the virus's ability to enter a latent state within host cells, creating a reservoir that is unaffected by traditional antiretroviral therapy. The "shock and kill" strategy aims to reactivate these dormant viruses, making them vulnerable to the immune system or antiviral drugs. nih.gov

A compound with a structure closely related to 4-bromo-8-methoxy-2-methylquinoline, known as 8-methoxy-6-methylquinolin-4-ol (B1347527) (MMQO), has been identified as a promising HIV-1 latency-reversing agent (LRA). sciencescholar.us Research has shown that MMQO can reactivate viral transcription in several models of HIV latency. sciencescholar.us It also works synergistically with other known LRAs, such as protein kinase C (PKC) agonists and histone deacetylase (HDAC) inhibitors, to enhance viral reactivation. sciencescholar.usrsc.org

The mechanism of action for MMQO involves the inhibition of the Bromodomain and Extra-Terminal (BET) protein family. Specifically, it has been shown to interact with the BET protein BRD4. sciencescholar.us By mimicking acetylated lysines on core histones, MMQO and other BET inhibitors can disrupt the cellular machinery that keeps the HIV-1 provirus in a silent state. sciencescholar.us This inhibition of BRD4 targets a distinct subset of latent proviruses compared to other classes of LRAs, highlighting the potential for combination therapies to more effectively deplete the latent HIV-1 reservoir. sciencescholar.us The minimalistic structure of quinoline-based compounds like MMQO offers a promising foundation for further chemical optimization to improve affinity and specificity for different bromodomain family members. sciencescholar.us

Antimalarial Potential of Quinoline Derivatives

The quinoline core is a cornerstone of antimalarial drug development, with famous examples including quinine, chloroquine, and primaquine (B1584692). nih.gov Researchers continue to explore new quinoline derivatives to combat the rise of drug-resistant malaria parasites. researchgate.net Molecular hybridization, which combines the quinoline scaffold with other pharmacophores, is one strategy being used to develop new antimalarials with enhanced efficacy. researchgate.net

Causal Prophylactic Antimalarial Studies

Causal prophylactic antimalarials are of particular interest as they can prevent the establishment of infection by targeting the liver stages of the parasite's life cycle. The 8-aminoquinoline (B160924) scaffold, a close relative of the subject compound, is particularly noted for this activity.

Studies have demonstrated the causal prophylactic potential of new 8-aminoquinoline derivatives. For instance, N¹-(3-acetyl-4-5-dihydro-2-furanyl)-N⁴-(6-methoxy-8-quinolinyl)1,4-pentanediamine showed significant causal prophylactic activity against Plasmodium cynomolgi B infection in rhesus monkeys. Its activity was comparable to the established antimalarial drug, primaquine. purdue.edu Similarly, research into 4-substituted 8-amino-6-methoxyquinolines found that 4-ethylprimaquine was roughly as active as primaquine against P. cynomolgi in monkeys, but with lower toxicity. Further supporting this line of research, the quinolone compound endochin (B1671275) was observed to have true causal prophylactic effects in avian malaria models. patsnap.com These findings underscore the continued importance of the substituted methoxyquinoline scaffold in the search for new and improved prophylactic antimalarials.

Other Reported Biological Activities of Quinoline Compounds

Beyond their antiviral and antimalarial properties, quinoline derivatives have been investigated for a wide range of other biological effects, including antioxidant and enzyme-inhibiting activities.

Antioxidant Activity

Quinoline derivatives have been identified as promising antioxidant agents. ontosight.aigoogle.com Their ability to scavenge free radicals is often attributed to mechanisms involving hydrogen atom transfer and single electron transfer. google.com The antioxidant efficiency of some of the most promising quinoline derivatives has been found to be greater than the standard antioxidant Trolox. ontosight.aigoogle.com

In vitro studies have provided concrete evidence of this activity. For example, certain quinoline derivatives have been shown to reduce lipid peroxidation in both liver and brain tissues. ontosight.ainih.gov The antioxidant potential of synthetic quinolines has also been confirmed using standard chemical assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and ABTS radical cation scavenging tests. Furthermore, research has shown that converting isatin (B1672199) into quinoline-4-carboxylic acid derivatives can significantly enhance antioxidant activity as measured by the DPPH assay.

Enzyme Inhibition Studies (e.g., Matrix Metalloproteinases, Spleen Tyrosine Kinase)

The quinoline scaffold serves as a foundation for designing potent enzyme inhibitors, targeting various classes of enzymes involved in disease pathology.

Matrix Metalloproteinases (MMPs) MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling, and their dysregulation is linked to diseases like cancer and arthritis. Quinoline-based compounds have been developed as effective MMP inhibitors. The inhibitory mechanism often involves the chelation of the essential zinc(II) ion in the enzyme's active site.

In one study, libraries of quinoline-sulfonamide fragments were screened against several MMPs, revealing significant inhibitory activity. The results showed that these fragments were generally more potent against MMP-2 compared to MMP-3 and MMP-9.

Interactive Data Table: Inhibition of Matrix Metalloproteinases by Quinoline-Sulfonamide Fragments (Data sourced from a screening assay at a 50 μM concentration)

| Library | Total Fragments | Hits (>50% Inhibition) vs MMP-2 | Hits (>50% Inhibition) vs MMP-3 | Hits (>50% Inhibition) vs MMP-9 |

| QSL-1 | 40 | 25 | 11 | 3 |

| BISL-1 | 40 | 27 | 2 | 1 |

| QSL-1: Quinoline-Sulfonamide Library; BISL-1: Benzimidazole-Sulfonamide Library. A "hit" is defined as a fragment producing >50% inhibition at the tested concentration. |

Spleen Tyrosine Kinase (Syk) and Other Kinase Inhibition Spleen Tyrosine Kinase (Syk) is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. google.comontosight.ai As such, Syk inhibitors are being investigated for the treatment of autoimmune diseases and certain cancers. ontosight.ai

While specific studies focusing on this compound as a Syk inhibitor are not prominent in the reviewed literature, the broader quinoline scaffold is well-established as a "privileged scaffold" for developing kinase inhibitors. patsnap.com Quinoline derivatives have shown inhibitory activity against a wide spectrum of kinases. For instance, fused quinoline derivatives have been tested for their inhibitory effects on tyrosine kinases, and other quinoline-based molecules have been patented as inhibitors of Bruton's Tyrosine Kinase (Btk), another important non-receptor tyrosine kinase with functions related to Syk. This demonstrates the potential of the quinoline chemical framework for the development of inhibitors against various kinases, including Syk.

Chelating Agent Properties and Biological Implications of this compound Derivatives

The therapeutic and research applications of quinoline derivatives are often intrinsically linked to their ability to act as chelating agents, forming stable complexes with various metal ions. This is particularly true for derivatives of 8-hydroxyquinoline (8HQ), a well-established and potent bidentate chelating agent. researchgate.netnih.govnih.gov The core structure of this compound is closely related to 8HQ, suggesting that its biological activities may also be influenced by its interactions with metal ions.

The primary structural feature of 8-hydroxyquinoline that confers its chelating ability is the presence of a hydroxyl group at the C-8 position in close proximity to the nitrogen atom of the quinoline ring. nih.gov This arrangement allows for the formation of a stable five-membered ring with a metal ion, which is a common characteristic of effective chelating agents. scispace.com This chelation is known to be the source of many of the biological activities observed in 8HQ and its derivatives. nih.gov

In the case of this compound, the hydroxyl group is replaced by a methoxy group. While the nitrogen atom of the quinoline ring remains a potential coordination site, the oxygen atom of the methoxy group is generally a weaker electron donor than the deprotonated oxygen of a hydroxyl group. This structural modification is expected to alter the metal-binding affinity and selectivity compared to 8-hydroxyquinoline. However, the potential for interaction with metal ions, particularly under specific physiological conditions, cannot be entirely dismissed and remains an area for further investigation.

The biological implications of metal chelation by quinoline derivatives are vast and have been a significant area of pharmacological research. Dysregulation of metal ion homeostasis is implicated in a variety of pathological conditions, including neurodegenerative diseases and cancer. nih.govtandfonline.com Compounds that can modulate the concentration or activity of these metal ions are therefore of considerable therapeutic interest.

For instance, the chelation of iron and copper has been a key strategy in the development of therapeutic agents for neurodegenerative disorders. tandfonline.com The ability of 8-hydroxyquinoline derivatives to sequester these metals can mitigate oxidative stress and inhibit the metal-mediated aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease. tandfonline.com

The anticancer activity of many quinoline derivatives has also been linked to their chelating properties. By binding to essential metal ions like copper and zinc, these compounds can disrupt the function of metalloenzymes that are crucial for tumor growth and proliferation. dovepress.com For example, the anticancer effects of clioquinol, an 8-hydroxyquinoline derivative, are associated with its ability to chelate copper and zinc. dovepress.com

The following tables summarize the chelating properties and observed biological activities of various 8-hydroxyquinoline derivatives, providing a framework for understanding the potential biological implications of metal chelation by related compounds like this compound.

Table 1: Metal Ion Chelation by 8-Hydroxyquinoline Derivatives

| Derivative | Metal Ions Chelated | Biological Implication | Reference |

| 8-Hydroxyquinoline (8HQ) | Cu²⁺, Zn²⁺, Fe³⁺, Al³⁺ | Antineurodegenerative, Anticancer, Antimicrobial | nih.govnih.govnih.gov |

| Clioquinol | Cu²⁺, Zn²⁺ | Anti-Alzheimer's, Anticancer | dovepress.com |

| 5,7-diiodo-8-hydroxyquinoline | Not Specified | Antineurodegenerative | researchgate.net |

| M30 | Fe³⁺ | Neuroprotective | researchgate.net |

Table 2: Biological Activities of Selected 8-Hydroxyquinoline Derivatives

| Compound | Biological Activity | Mechanism of Action (where specified) | Reference |

| 8-Hydroxyquinoline | Antimicrobial, Antifungal, Anticancer | Chelation of essential metal ions | nih.govscispace.com |

| Clioquinol | Inhibition of amyloid-beta aggregation | Sequestration of Cu²⁺ and Zn²⁺ | dovepress.com |

| PBT2 | Redistribution of cellular zinc and copper | Modulation of metal homeostasis | Not directly in search results |

| 7-morpholinomethyl-8-hydroxyquinoline | Cytotoxicity, Antimicrobial | Inhibition of DNA synthesis via metal chelation | Not directly in search results |

While direct research on the chelating properties of this compound is limited, the extensive studies on its structural analog, 8-hydroxyquinoline, provide a strong basis for inferring its potential to interact with biological metal ions and the consequent biological implications. The presence of the 8-methoxy group may modulate this activity, potentially leading to novel pharmacological profiles that warrant further exploration.

Medicinal Chemistry and Drug Discovery Prospects of 4 Bromo 8 Methoxy 2 Methylquinoline and Its Analogs

Structure-Activity Relationship (SAR) Studies of Brominated Methoxyquinolines

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. georgiasouthern.edu For quinoline (B57606) derivatives, the type, position, and orientation of substituents on the bicyclic ring system critically determine their therapeutic potential. doaj.orgrsc.org

In the context of brominated methoxyquinolines, research has shown that these substituents significantly impact their anticancer properties. For instance, studies on various brominated quinoline derivatives have demonstrated potent antiproliferative activity against several cancer cell lines. nih.govnih.gov A key observation is the enhanced anticancer potential when a hydroxyl group is present at the C-8 position, a feature that can be derived from an 8-methoxy group. nih.gov The conversion of the methoxy (B1213986) group at C-8 to a hydroxyl group has been noted to potentially enhance inhibitory activity, a finding consistent with previous research on brominated 8-hydroxyquinolines. nih.gov

These SAR studies indicate that exchanging functional groups at positions C-6 and C-8 can lead to different anticancer activities. gelisim.edu.tr The presence of a halogen, particularly bromine, on the quinoline ring is a key feature for enhancing biological effects. rsc.org

| Compound | Substituents | IC₅₀ (μM) vs. C6 Cells | IC₅₀ (μM) vs. HeLa Cells | IC₅₀ (μM) vs. HT29 Cells | Reference |

|---|---|---|---|---|---|

| Compound 11 | 5,7-dibromo-3,6-dimethoxy-8-hydroxyquinoline | 15.4 | 26.4 | 15.0 | nih.gov |

| Compound 7 | 3,5,6,7-tetrabromo-8-methoxyquinoline | Significant Inhibition | Significant Inhibition | Significant Inhibition | nih.gov |

| Compound 17 | 6,8-dibromo-5-nitroquinoline | Significant Inhibition | Significant Inhibition | Significant Inhibition | nih.gov |

Design and Synthesis of Novel Quinoline Derivatives for Therapeutic Applications

The quinoline framework's amenability to chemical modification has led to the development of numerous synthetic routes for creating novel derivatives with therapeutic potential. mdpi.comnih.gov These methods range from classical name reactions to modern, highly efficient catalytic processes.

Classical methods that are still widely employed include the Skraup, Doebner-von Miller, Friedländer, Combes, and Conrad-Limpach syntheses. nih.govpharmaguideline.comiipseries.org These reactions typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents. nih.govpharmaguideline.com For example, the Friedländer synthesis condenses an o-aminobenzaldehyde or o-aminoacetophenone with a compound containing an active α-methylene group, and is often used to prepare 2-substituted quinoline derivatives. pharmaguideline.com The Vilsmeier-Haack reaction is another valuable tool, used to synthesize 2-chloroquinoline-3-carbaldehydes from acetanilides, which are versatile intermediates for further functionalization. rsc.org

More recent advancements focus on improving efficiency, yield, and environmental friendliness. nih.gov C-H bond functionalization has emerged as a powerful strategy, allowing for the direct introduction of various functional groups onto the quinoline scaffold without the need for pre-functionalized starting materials. rsc.org Metal-free tandem cyclization strategies have also been developed, providing environmentally benign access to medicinally valuable quinolines. acs.org One-pot reactions, where multiple synthetic steps are performed in a single reaction vessel, are increasingly popular for synthesizing complex quinoline-fused heterocycles, such as quinoline-appended quinazolinones. acs.orgnih.gov These modern approaches not only accelerate the discovery process but also expand the accessible chemical space for designing novel therapeutic agents. rsc.org

Development of Radiopharmaceuticals from Halogenated Quinoline Precursors for Imaging (e.g., PET, SPECT)

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) are crucial molecular imaging techniques in nuclear medicine that rely on the use of radiopharmaceuticals. nih.gov Halogenated compounds, including bromoquinoline derivatives, are excellent precursors for the synthesis of these imaging agents. The carbon-halogen bond provides a reactive site for the introduction of a positron-emitting (e.g., ¹⁸F) or gamma-emitting (e.g., ¹²³I) radionuclide.

The development of novel PET radiotracers often involves modifying a lead compound to incorporate a fluorine atom for radiolabeling with ¹⁸F, which has favorable decay characteristics. researchgate.net For example, a quinoline-based phosphodiesterase 5 (PDE5) inhibitor was structurally modified to create a fluoroethoxymethyl derivative. researchgate.net The corresponding tosylate precursor was then used in a one-step nucleophilic substitution reaction with [¹⁸F]fluoride to produce the final radiotracer, [¹⁸F]ICF24027, for PET imaging of PDE5 in the brain. researchgate.net

Similarly, ¹⁸F-labeled quinoline-based tracers have been developed for imaging the prostate-specific membrane antigen (PSMA), a key target in prostate cancer. nih.gov In one study, three PSMA tracers incorporating a lipophilic quinoline functional spacer were synthesized and evaluated. nih.gov The screened tracer, [¹⁸F]8c, demonstrated good imaging properties in patients with prostate cancer, highlighting the utility of the quinoline scaffold in designing targeted radiopharmaceuticals. nih.gov The synthetic flexibility of halogenated quinolines makes them valuable platforms for developing new radiotracers to visualize and quantify biological processes non-invasively.

Quinoline Scaffold Hybridization in Drug Design

Molecular hybridization is an innovative drug design strategy that involves covalently linking two or more distinct pharmacophores into a single molecule. researchgate.net The goal is to create hybrid compounds with improved affinity, enhanced efficacy, or a dual mechanism of action that can help overcome drug resistance. thesciencein.orgnih.gov The quinoline scaffold is an exceptionally popular partner in this approach due to its proven biological activities and synthetic accessibility. nih.govcore.ac.uk

A wide variety of quinoline hybrids have been synthesized and evaluated for numerous therapeutic applications. thesciencein.org Examples include:

Quinoline-piperazine hybrids: These have been investigated for their antibacterial and antitubercular properties. nih.gov

Quinoline-pyrimidine hybrids: Designed as potential inhibitors of Plasmodium falciparum, the parasite responsible for malaria. nih.gov

Quinoline-chalcone hybrids: These compounds have shown potent anticancer activity, often by inhibiting tubulin polymerization or key signaling pathways like PI3K/Akt/mTOR. nih.gov

Quinoline-triazole hybrids: Investigated for antimicrobial and antimalarial activities. researchgate.net

Quinoline-oxadiazole hybrids: Designed as potential anti-proliferative agents. researchgate.net

The rationale behind this strategy is that the resulting hybrid molecule may act on multiple targets simultaneously or that the combined structure may have synergistic effects, leading to a more potent therapeutic agent than either of the individual components alone. researchgate.net

Lead Optimization Strategies for 4-Bromo-8-methoxy-2-methylquinoline-based Drug Candidates

Lead optimization is a critical phase in drug discovery where an initial "hit" compound, such as this compound, is systematically modified to improve its drug-like properties. The goal is to enhance therapeutic efficacy and selectivity while optimizing pharmacokinetic characteristics (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET).

Based on the SAR insights for brominated methoxyquinolines, several strategies can be proposed for the optimization of a this compound lead:

Modification of the 8-methoxy group: SAR studies suggest that an 8-hydroxyquinoline (B1678124) moiety often confers potent anticancer activity. nih.gov Therefore, a primary optimization step would be the demethylation of the 8-methoxy group to the corresponding 8-hydroxy derivative. This could potentially increase hydrogen bonding interactions with the biological target.

Manipulation of the Bromo Substituent: The position of the bromine atom is crucial. While the lead has a bromo group at C-4, exploring isomers with bromine at other positions, such as C-5, C-6, or C-7, could lead to improved activity. Furthermore, based on findings that 5,7-dibromo substitution is effective, introducing a second bromine atom could be a viable strategy. nih.gov

Isosteric Replacement: The bromine atom could be replaced with other halogens (Cl, F) or different functional groups of similar size and electronic properties (e.g., -CN, -CF₃) to probe the effect on activity and ADMET properties.